Itaconic acid

Descripción general

Descripción

. It is a white crystalline solid that is soluble in water and ethanol. Itaconic acid is primarily produced by certain fungi, such as Aspergillus terreus, and has gained significant attention due to its potential as a bio-based platform chemical .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Itaconic acid can be synthesized through the thermal decomposition of citric acid, a process first discovered in 1837 . Another chemical method involves the decarboxylation of aconitic acid . these methods are not commonly used due to their inefficiency and high costs.

Industrial Production Methods: The industrial production of this compound is primarily achieved through fermentation using the filamentous fungus Aspergillus terreus . The process involves the fermentation of glucose or other carbohydrates, which are converted to this compound through a series of biochemical reactions. The fermentation process is optimized by controlling pH, temperature, and nutrient availability to maximize yield .

Análisis De Reacciones Químicas

Thermal Decomposition and Anhydride Formation

Upon heating, itaconic acid undergoes intramolecular dehydration to form itaconic anhydride (C₅H₄O₃). At higher temperatures (220°C), this anhydride isomerizes to citraconic anhydride , which hydrolyzes to citraconic acid (2-methylmaleic acid) .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| This compound → Anhydride | 167–168°C (m.p.) | Itaconic anhydride | |

| Anhydride isomerization | 220°C | Citraconic anhydride/acid |

Acid-Base Behavior and Dissociation

This compound dissociates in two steps with pKa values of 3.84 (first carboxyl) and 5.55 (second carboxyl) . At pH >7, it exists as the dianion (itaconate ), influencing its solubility and reactivity in aqueous systems.

| Dissociation Step | pKa | Dominant Form at pH 7 |

|---|---|---|

| First carboxyl | 3.84 | Deprotonated (COO⁻) |

| Second carboxyl | 5.55 | Deprotonated (COO⁻) |

Michael Addition Reactions

The α,β-unsaturated double bond allows this compound to act as a Michael acceptor . Nucleophiles (e.g., phosphites, amines) add across the C=C bond:

-

Example : Reaction with dialkylphosphites yields fire-retardant derivatives:

This reaction forms compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, used in flame-retardant polymers .

Esterification and Polymerization

This compound undergoes esterification with alcohols to form diesters, which are precursors for biodegradable polyesters . Key findings include:

Hydrogenation

Catalytic hydrogenation of this compound over Raney nickel produces 2-methylsuccinic acid (a precursor for bio-based polymers) :

Aza-Michael Reaction with Amines

This compound reacts with primary amines (e.g., chitosan’s amine groups) via aza-Michael addition , forming pyrrolidone-4-carboxylic acid derivatives. Key parameters:

-

Conditions : 90°C, aqueous medium, 24 hours.

-

Outcome : 15% substitution of chitosan’s amines, yielding zwitterionic polymers with pH-dependent charge .

Crosslinking in Polymer Networks

The double bond enables radical-initiated crosslinking in resins. For example:

-

Acrylate latexes : Co-polymerization with styrene and acrylates enhances water resistance in coatings .

-

Gelation : At high concentrations (>50 mol%), this compound causes insoluble networks during polycondensation .

Decarboxylation and Isomerization

Thermal decarboxylation of citric acid (290–340°C) produces this compound via citraconic acid intermediates .

Aplicaciones Científicas De Investigación

Textile Industry

In the textile sector, itaconic acid is used to enhance the properties of fabrics. It can be crosslinked with cellulose to improve wrinkle resistance and durability. A study demonstrated that cotton fabrics treated with poly(this compound) (PIA) exhibited comparable wrinkle recovery angles to those treated with in situ polymerization of IA, although the tensile strength was affected due to cellulose breakdown .

Table 1: Effects of this compound on Cotton Fabrics

| Treatment Type | Wrinkle Recovery Angle | Tensile Strength Loss |

|---|---|---|

| PIA | Comparable | Moderate |

| In Situ Polymerization IA | Comparable | High |

Pharmaceutical Applications

This compound has emerged as a promising candidate in drug delivery systems. Research indicates that IA can encapsulate antibiotics like ampicillin in nano-hydrogels, enhancing their release rates and efficacy against bacterial pathogens such as E. coli . Additionally, it has been shown to exert anti-inflammatory effects by modulating immune responses through pathways involving reactive oxygen species (ROS) production .

Case Study: Anti-inflammatory Effects of this compound

- Study Focus : Investigated the role of IA in modulating inflammation.

- Findings : IA treatment significantly reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and promoted ROS production in macrophages.

- : IA acts as an anti-inflammatory metabolite and could be utilized in therapeutic applications targeting inflammation .

Agricultural Applications

In agriculture, this compound is used in the formulation of superabsorbent polymers which help retain moisture in soil, thereby improving crop yields. Its ability to form hydrogels makes it suitable for use in personal care products and agricultural applications where water retention is critical .

Market Trends and Future Perspectives

The demand for bio-based chemicals like this compound is expected to grow due to increasing environmental concerns and the shift towards sustainable materials. Innovations in production methods and applications are essential for expanding its market presence. For example, advancements in metabolic engineering could enhance the yield and efficiency of IA production from microbial sources .

Mecanismo De Acción

Itaconic acid exerts its effects through various mechanisms:

Antimicrobial Activity: It inhibits the enzyme methylisocitrate lyase, disrupting the 2-methylcitrate cycle in bacteria.

Anti-inflammatory Activity: this compound modulates the immune response by inhibiting succinate dehydrogenase, reducing the production of pro-inflammatory cytokines.

Metabolic Regulation: this compound influences macrophage metabolism, linking oxidative stress and immune response.

Comparación Con Compuestos Similares

Itaconic acid is often compared with other dicarboxylic acids, such as:

Acrylic acid: Both are used in the production of polymers, but this compound is bio-based and more sustainable.

Methacrylic acid: Similar to acrylic acid, but with a methyl group, making it more hydrophobic.

Succinic acid: this compound has an additional methylene group, providing different reactivity and applications.

Uniqueness: this compound’s unique structure, with a vinylidene group, allows for versatile chemical reactions and applications, making it a valuable bio-based platform chemical .

Actividad Biológica

Itaconic acid (IA) is a dicarboxylic acid that has garnered attention for its diverse biological activities, particularly in the fields of immunology and microbiology. This article explores its biological functions, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is produced by immune-responsive gene 1 (IRG1)-coded enzymes in activated macrophages. It plays a significant role in metabolism and the immune response, particularly during inflammatory states. Its production is notably increased during immune activation, where it acts as a metabolic signal to modulate inflammation and pathogen response.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. It promotes the pentose phosphate pathway (PPP), leading to increased NADPH oxidase activity and reactive oxygen species (ROS) production. This cascade enhances the expression of anti-inflammatory genes such as A20, which subsequently reduces pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α .

Key Findings:

- Inhibition of NF-κB Pathway: this compound inhibits the nuclear entry of phosphorylated P65 (P-P65), a critical transcription factor in the NF-κB signaling pathway, thereby reducing downstream inflammatory responses .

- Macrophage Polarization: IA promotes M2 macrophage polarization, which is associated with tissue repair and anti-inflammatory responses .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. For instance, it effectively inhibits the growth of Salmonella typhimurium and Vibrio species at concentrations as low as 3 mM . The mechanism involves the disruption of metabolic pathways essential for bacterial survival, such as the glyoxylate shunt.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Concentration (mM) | Effect |

|---|---|---|

| Salmonella typhimurium | 3 | Partial inhibition |

| Vibrio sp. | 6 | Complete inhibition |

| Pseudomonas aeruginosa | 5 | Enhanced tobramycin efficacy |

Case Studies

-

Combination Therapy with Antibiotics:

A study highlighted the synergistic effect of combining this compound with tobramycin against Pseudomonas aeruginosa biofilms. The combination significantly enhanced biofilm eradication efficacy, suggesting potential for clinical applications in treating antibiotic-resistant infections . -

Inflammation Reduction in Liver Diseases:

Another investigation revealed that this compound could alleviate liver inflammation by modulating macrophage activity and reducing inflammatory cytokines. This suggests its potential role in managing liver diseases linked to chronic inflammation .

Clinical Implications

The upregulation of this compound during inflammatory responses indicates its potential as a biomarker for various inflammatory diseases, including gestational diabetes mellitus . Furthermore, its antimicrobial properties position it as a promising candidate for developing new therapeutic agents against resistant bacterial strains.

Propiedades

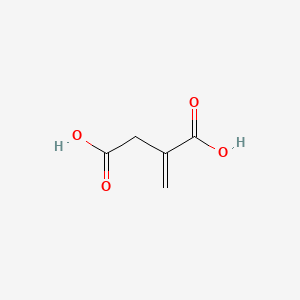

IUPAC Name |

2-methylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHBHZANLOWSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-64-6, Array | |

| Record name | Itaconic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenesuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026608 | |

| Record name | Methylenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |

| Record name | Butanedioic acid, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenesuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

268 °C, SUBLIMES | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.632 | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS | |

CAS No. |

97-65-4, 25119-64-6 | |

| Record name | Itaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenesuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, methylene-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itaconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Itaconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4516562YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.